molecular formula C19H24N4O2S B3562967 N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE

Cat. No.: B3562967
M. Wt: 372.5 g/mol
InChI Key: SOYYFAPLNIWMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The cyclohexyl group can be introduced through nucleophilic substitution reactions using cyclohexyl halides.

    Amidation: The final step involves the formation of the amide bond between the thiadiazole derivative and 3-(2-methylpropanamido)benzoic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The thiadiazole ring is known to interact with metal ions, which can play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-3-(2-methylpropanamido)benzamide
  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-(2-methylpropanamido)benzamide
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methylpropanamido)benzamide

Uniqueness

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to the presence of the cyclohexyl group, which can influence its physical, chemical, and biological properties. This structural feature may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12(2)16(24)20-15-10-6-9-14(11-15)17(25)21-19-23-22-18(26-19)13-7-4-3-5-8-13/h6,9-13H,3-5,7-8H2,1-2H3,(H,20,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYYFAPLNIWMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE
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N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE
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N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE
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N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE
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N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE

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